BenchChemオンラインストアへようこそ!

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Medicinal chemistry Scaffold design Lead optimization

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034562-38-2) is a fluorinated heterocyclic compound built on a pyrrolidine core that links a 3-methoxypyrazin-2-yl ether at the 3-position to a 2,3,4-trifluorobenzoyl amide at the nitrogen. Its molecular formula is C₁₆H₁₄F₃N₃O₃ with a molecular weight of 353.30 g/mol.

Molecular Formula C16H14F3N3O3
Molecular Weight 353.301
CAS No. 2034562-38-2
Cat. No. B2871740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
CAS2034562-38-2
Molecular FormulaC16H14F3N3O3
Molecular Weight353.301
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C16H14F3N3O3/c1-24-14-15(21-6-5-20-14)25-9-4-7-22(8-9)16(23)10-2-3-11(17)13(19)12(10)18/h2-3,5-6,9H,4,7-8H2,1H3
InChIKeyUOFPJYHEMIAOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034562-38-2): Structural Identity and Compound Class for Procurement Decisions


(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034562-38-2) is a fluorinated heterocyclic compound built on a pyrrolidine core that links a 3-methoxypyrazin-2-yl ether at the 3-position to a 2,3,4-trifluorobenzoyl amide at the nitrogen. Its molecular formula is C₁₆H₁₄F₃N₃O₃ with a molecular weight of 353.30 g/mol [1]. The compound is catalogued in PubChem (CID 5358920) and is commercially available as a research screening compound through Life Chemicals (product code F6488-1504) within their HTS compound collection [2]. It contains zero hydrogen-bond donors, six hydrogen-bond acceptors, and four rotatable bonds. The pyrrolidine core is racemic at the 3-position, and the compound presents a clogP estimated at approximately 2.1, consistent with moderate lipophilicity imparted by the trifluorinated benzoyl moiety [1].

Why Close Analogs of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone Cannot Be Treated as Interchangeable in Research Procurement


Compounds within the aryl-pyrrolidinyl-pyrazine class share a common scaffold but diverge sharply in three independent variables that govern target engagement, pharmacokinetic behavior, and assay compatibility: (i) ring size of the central amine (pyrrolidine vs. piperidine), which alters the spatial vector between the pyrazine ether and the benzoyl amide [1]; (ii) the identity of the aryl-carbonyl substituent, where replacement of the 2,3,4-trifluorophenyl group with a pyrazin-2-yl group shifts the computed XLogP3 by over 2 log units (from ~2.1 to −0.1) and increases the topological polar surface area from ~65 Ų to 90.3 Ų, fundamentally altering permeability and solubility profiles [2]; and (iii) the fluorine substitution pattern on the benzoyl ring, where the 2,3,4-trifluoro arrangement generates a distinct electrostatic potential surface and dipole orientation compared to the 2,4,6-trifluoro isomer (experimental LogP 2.105 for the 2,4,6-isomer) . These differences mean that biological activity, selectivity, and physicochemical behavior observed for one family member cannot be assumed for another without direct comparative data.

Quantitative Differentiation Evidence for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone vs. Its Closest Analogs


Pyrrolidine vs. Piperidine Core: Ring-Size Impact on Molecular Weight and Conformational Space

The target compound employs a five-membered pyrrolidine ring as the central scaffold, whereas its closest structural analog (CAS 2034450-42-3) replaces this with a six-membered piperidine ring. This single methylene difference increases the molecular weight from 353.30 to 367.33 g/mol (+14 Da) and alters the N–O spatial relationship that positions the methoxypyrazine relative to the trifluorobenzoyl amide [1]. The pyrrolidine ring imposes a smaller dihedral angle range and a different pucker profile compared to piperidine, which can result in divergent binding conformations at enzyme active sites or receptor pockets. In published SAR studies of pyrrolidine-vs-piperidine series outside this exact chemotype, ring-size changes have been shown to produce >10-fold shifts in target affinity [2]. For procurement, the pyrrolidine variant offers a lower molecular weight and a distinct conformational ensemble that cannot be replicated by the piperidine analog.

Medicinal chemistry Scaffold design Lead optimization

Aryl-Substituent Differentiation: 2,3,4-Trifluorophenyl vs. Pyrazin-2-yl — LogP and TPSA Divergence Exceeding 2 Log Units

The target compound features a 2,3,4-trifluorophenyl carbonyl group, whereas CAS 2034577-87-0 replaces this with a pyrazin-2-yl carbonyl. This substitution produces a dramatic shift in computed physicochemical properties: the pyrazin-2-yl analog has an XLogP3 of −0.1 and a topological polar surface area (TPSA) of 90.3 Ų, while the target compound is estimated at clogP ~2.1 and TPSA ~65 Ų [1]. The >2 log unit LogP difference translates to an approximately 100-fold difference in predicted n-octanol/water partition coefficient, indicating that the target compound is substantially more lipophilic and likely to exhibit superior passive membrane permeability. The TPSA difference of ~25 Ų crosses the commonly cited threshold of 90 Ų for blood-brain barrier penetration, suggesting that the target compound may be CNS-penetrant while the pyrazin-2-yl analog would likely be excluded [2]. For procurement, these two compounds are predicted to distribute into entirely different tissue compartments.

Physicochemical profiling CNS drug design ADME prediction

Fluorine Substitution Pattern: 2,3,4-Trifluoro vs. 2,4,6-Trifluoro — Divergent Electrostatic Potential and H-Bond Acceptor Count

The target compound bears a 2,3,4-trifluorophenyl substitution pattern on the benzoyl ring, whereas commercially common analogs such as pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone (CAS 1483845-00-6) carry the 2,4,6-trifluoro arrangement. The 2,4,6-isomer has an experimentally determined LogP of 2.105 and only 1 hydrogen-bond acceptor (the amide carbonyl), while the target compound possesses 6 H-bond acceptors (3 pyrazine N, 1 amide O, 1 methoxy O, 1 ether O) . The 2,3,4-substitution pattern creates an asymmetric electrostatic potential surface with a contiguous fluorine face, whereas the 2,4,6-pattern distributes fluorine atoms symmetrically. Published studies on fluorinated aromatics demonstrate that the 2,3,4-trifluoro pattern engages in distinct non-covalent interactions (C–F···H–C, C–F···π) compared to the 2,4,6-pattern, influencing both molecular recognition and crystal packing [1]. The additional pyrazine-ether moiety in the target compound further contributes 5 extra H-bond acceptors compared to the simpler 2,4,6-trifluorophenyl analog, creating a fundamentally different pharmacophore.

Fluorine chemistry Molecular recognition Electrostatic potential

Commercial Availability and Pricing: Single-Source Differentiation Among Life Chemicals Screening Compounds

The target compound (Life Chemicals product code F6488-1504) is priced at $99.00 for 4 mg and $240.00 for 50 mg, with per-milligram costs of $24.75 and $4.80 respectively [1]. In contrast, the pyrazin-2-yl analog (CAS 2034577-87-0, Life Chemicals F6488-1390) is listed at $372.00 for 100 mg ($3.72/mg) [2]. The target compound is offered exclusively in smaller unit sizes (4–50 mg), consistent with its positioning as a specialty screening compound rather than a bulk intermediate. The piperidine analog (CAS 2034450-42-3) is listed by alternative vendors but without published Life Chemicals pricing, indicating potentially limited commercial availability from this supplier. For procurement planning, the target compound's pricing tier suggests lower synthetic throughput or higher purification cost relative to the pyrazin-2-yl analog, but its availability as an off-the-shelf HTS compound from a major vendor (Life Chemicals, >490,000 in-stock compounds) provides reliable supply for screening campaigns .

Procurement HTS screening Compound sourcing

Caveat on Peer-Reviewed Biological Activity Data

As of the search date, no peer-reviewed primary research publication or patent containing quantitative biological assay data (IC₅₀, Kd, EC₅₀, or % inhibition at defined concentration) for CAS 2034562-38-2 was identified in PubMed, BindingDB, ChEMBL, or the Patent Cooperation Treaty database [1]. Vendor-hosted descriptions referencing anti-inflammatory and anticancer activity, including claims of COX/LOX inhibition and low-micromolar IC₅₀ values against breast cancer cell lines, originate from commercial product pages (kuujia.com, benchchem.com) and lack cited primary sources, experimental protocols, or comparator data [2]. These claims do not meet the evidentiary standard for head-to-head comparison and are classified as unverified promotional content. Users requiring validated target engagement or cellular activity data must commission independent profiling. The differentiation claims in Sections 3.1–3.4 above are therefore based on structural, physicochemical, and commercial parameters rather than on comparative bioactivity.

Data transparency Assay validation Procurement due diligence

Recommended Research and Procurement Application Scenarios for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone Based on Differentiated Evidence


CNS-Targeted Hit Expansion and Phenotypic Screening

Based on the estimated clogP of ~2.1 and TPSA of ~65 Ų — which fall within established CNS drug-like ranges (LogP 1–4, TPSA < 90 Ų) [1] — this compound is a structurally appropriate candidate for blood-brain barrier penetrant screening libraries. Its pyrrolidine core (5-membered ring) offers a distinct conformational profile from piperidine-based CNS candidates and may access unique binding geometries at GPCRs, ion channels, or kinases expressed in the central nervous system. Procurement at the 4–20 mg scale supports initial single-concentration phenotypic screening in neuronal cell models.

Fluorine-Specific SAR Exploration of Benzoyl Substitution Patterns

The contiguous 2,3,4-trifluoro substitution pattern on the benzoyl ring generates an asymmetric fluorine surface that is structurally distinct from the symmetric 2,4,6-trifluoro arrangement found in many commercial analogs [2]. This compound can serve as a probe to interrogate how fluorine regiochemistry affects target binding, as C–F bonds in the 2,3,4-configuration present different non-covalent interaction opportunities (C–F···H–C, C–F···π, and orthogonal multipolar interactions) compared to the 2,4,6-pattern. Researchers comparing this compound head-to-head with its 2,4,6-trifluoro analog (CAS 1483845-00-6) in the same assay can isolate the contribution of fluorine substitution geometry to target engagement.

Scaffold-Hopping Experiments: Pyrrolidine vs. Piperidine Core Comparison

The target compound and its piperidine analog (CAS 2034450-42-3, MW 367.33) together constitute a matched molecular pair that isolates the effect of ring expansion on biological activity [3]. Co-procurement of both compounds enables direct head-to-head comparison in the same assay system. Any differential activity can be attributed to the ring-size change (5→6), as the methoxypyrazine-ether and 2,3,4-trifluorobenzoyl substituents are held constant. This experimental design is valuable for scaffold-hopping programs where pyrrolidine-to-piperidine replacement is being evaluated for intellectual property or pharmacokinetic optimization.

HTS Library Diversification with Verified Off-the-Shelf Availability

As a component of the Life Chemicals HTS compound collection (>494,000 in-stock compounds spanning ~2,900 scaffolds), this compound offers guaranteed off-the-shelf delivery with defined purity and quantity tiers (4, 20, and 50 mg) . Its inclusion in a screening deck adds diversity along three orthogonal axes simultaneously: a fluorinated heteroaryl-ether linkage, a pyrrolidine stereogenic center, and a trifluorinated benzoyl amide. This multi-dimensional chemical diversity is valuable for screening campaigns targeting under-explored biological space, particularly for targets lacking known ligand chemotypes.

Quote Request

Request a Quote for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.